molecular formula C61H120O6S3Sn B12680686 (Methylstannylidyne)tris(thioethylene) tristearate CAS No. 59118-76-2

(Methylstannylidyne)tris(thioethylene) tristearate

Cat. No.: B12680686
CAS No.: 59118-76-2
M. Wt: 1164.5 g/mol
InChI Key: HIWZACSCJHEPKV-UHFFFAOYSA-K
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Description

(Methylstannylidyne)tris(thioethylene) tristearate is a complex organotin compound characterized by the presence of a methylstannylidyne group bonded to three thioethylene units, each of which is further esterified with stearic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylstannylidyne)tris(thioethylene) tristearate typically involves the reaction of methylstannylidyne chloride with thioethylene and stearic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired ester bonds.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Methylstannylidyne)tris(thioethylene) tristearate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The thioethylene units can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and corresponding reduced esters.

    Substitution: Various substituted thioethylene derivatives.

Scientific Research Applications

(Methylstannylidyne)tris(thioethylene) tristearate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (Methylstannylidyne)tris(thioethylene) tristearate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to effects such as inhibition of microbial growth or enhancement of drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • (Methylstannylidyne)tris(thioethylene) trilaurate
  • (Methylstannylidyne)tris(thioethylene) trioleate

Comparison

Compared to its analogs, (Methylstannylidyne)tris(thioethylene) tristearate is unique due to its longer stearate chains, which confer distinct physical and chemical properties

Properties

CAS No.

59118-76-2

Molecular Formula

C61H120O6S3Sn

Molecular Weight

1164.5 g/mol

IUPAC Name

2-[methyl-bis(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate

InChI

InChI=1S/3C20H40O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*23H,2-19H2,1H3;1H3;/q;;;;+3/p-3

InChI Key

HIWZACSCJHEPKV-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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